molecular formula C18H24N2O B2771480 N-[(1-Phenylpyrrolidin-2-yl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 1797083-65-8

N-[(1-Phenylpyrrolidin-2-yl)methyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2771480
CAS No.: 1797083-65-8
M. Wt: 284.403
InChI Key: KOVCNGVLLXXZMS-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine ring, which is a versatile scaffold widely used in medicinal chemistry due to its ability to explore pharmacophore space efficiently .

Preparation Methods

The synthesis of N-[(1-Phenylpyrrolidin-2-yl)methyl]cyclohex-3-ene-1-carboxamide involves constructing the pyrrolidine ring from different cyclic or acyclic precursors or functionalizing preformed pyrrolidine rings . One common synthetic route includes the 1,3-dipolar cycloaddition between N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and alkenyl ester derivatives in the presence of trifluoroacetic acid (TFA) . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[(1-Phenylpyrrolidin-2-yl)methyl]cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it may serve as a ligand for studying receptor interactions. Industrially, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1-Phenylpyrrolidin-2-yl)methyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to the podophyllotoxin pocket of gamma tubulin, exerting anticancer activity . The pyrrolidine ring’s stereochemistry and spatial orientation of substituents play a crucial role in its binding mode and biological profile .

Comparison with Similar Compounds

N-[(1-Phenylpyrrolidin-2-yl)methyl]cyclohex-3-ene-1-carboxamide can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine scaffold but differ in their substituents and biological activities. The unique combination of the phenylpyrrolidinyl and cyclohexenecarboxamide moieties in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c21-18(15-8-3-1-4-9-15)19-14-17-12-7-13-20(17)16-10-5-2-6-11-16/h1-3,5-6,10-11,15,17H,4,7-9,12-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVCNGVLLXXZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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